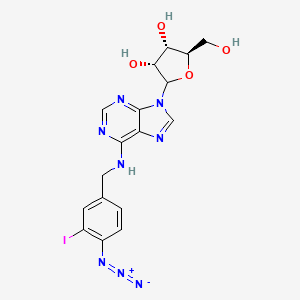

N(6)-(3-Iodo-4-azidobenzyl)adenosine

CAS No.: 98849-99-1

Cat. No.: VC1642019

Molecular Formula: C17H17IN8O4

Molecular Weight: 524.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98849-99-1 |

|---|---|

| Molecular Formula | C17H17IN8O4 |

| Molecular Weight | 524.3 g/mol |

| IUPAC Name | (3R,4S,5R)-2-[6-[(4-azido-3-iodophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

| Standard InChI | InChI=1S/C17H17IN8O4/c18-9-3-8(1-2-10(9)24-25-19)4-20-15-12-16(22-6-21-15)26(7-23-12)17-14(29)13(28)11(5-27)30-17/h1-3,6-7,11,13-14,17,27-29H,4-5H2,(H,20,21,22)/t11-,13-,14-,17?/m1/s1 |

| Standard InChI Key | NHGZLLXVUYVMQN-IKYDMHQPSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O)I)N=[N+]=[N-] |

| SMILES | C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N=[N+]=[N-] |

| Canonical SMILES | C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N=[N+]=[N-] |

Introduction

Structure and Chemical Properties

N(6)-(3-Iodo-4-azidobenzyl)adenosine is a modified adenosine nucleoside with the molecular formula C17H17IN8O4 and a molecular weight of 524.3 g/mol . The compound features an adenosine core with a distinctive N6-modification incorporating a 3-iodo-4-azidobenzyl group.

Structure-Activity Relationship Insights

By analyzing the relationships between structure and activity in similar adenosine derivatives, we can gain insights into the potential properties of N(6)-(3-Iodo-4-azidobenzyl)adenosine:

Impact of N6-Modifications

Studies with N6-benzyladenosine (BAPR) and its derivatives have shown that modifications at the N6 position significantly affect biological activity and selectivity . The benzyl group generally contributes to enhanced binding to adenosine receptors, particularly the A1 and A3 subtypes.

Effects of Halogen Substitution

Halogen substitution on the benzyl ring of N6-benzyladenosine derivatives has been shown to alter their biological profiles. For instance, fluorination of N6-benzyladenosine has been reported to improve selectivity by reducing cytotoxicity . The iodine substituent in N(6)-(3-Iodo-4-azidobenzyl)adenosine likely influences:

-

Lipophilicity

-

Electronic properties

-

Steric factors affecting binding

-

Metabolic stability

Azido Group Contributions

Comparative Analysis with Related Compounds

To better understand the potential properties of N(6)-(3-Iodo-4-azidobenzyl)adenosine, a comparison with related compounds provides valuable context:

Comparison with N6-Benzyladenosine

N6-benzyladenosine (BAPR) represents the parent structure without the iodo and azido modifications. BAPR has demonstrated antiviral effects against human enterovirus 71 with a specific selectivity profile . The addition of the iodo and azido groups in N(6)-(3-Iodo-4-azidobenzyl)adenosine likely modifies these properties.

Comparison with Fluorinated N6-Benzyladenosine Derivatives

Fluorinated derivatives of N6-benzyladenosine have shown interesting biological profiles. Monofluorination of the BAPR-phenyl group resulted in slight changes in selectivity index, while difluorination dramatically improved selectivity . The iodo substitution in N(6)-(3-Iodo-4-azidobenzyl)adenosine likely confers different electronic properties compared to fluorinated analogs.

Comparison with Selenoadenosine Derivatives

Selenoadenosine derivatives represent another class of modified nucleosides with biological potential . These compounds differ significantly in their core structure from N(6)-(3-Iodo-4-azidobenzyl)adenosine but share the common theme of nucleoside modification for enhanced or altered biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume